molecular formula C12H20ClN3 B6172600 4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride CAS No. 2470440-78-7

4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride

Cat. No. B6172600
CAS RN: 2470440-78-7
M. Wt: 241.8
InChI Key:
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Description

“4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride” would include this piperidine ring along with a pyrimidine ring that is substituted with methyl groups at the 4 and 6 positions .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of new synthesis methods, functionalization techniques, and exploration of their pharmacological applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride involves the reaction of 2,4,6-trimethylpyrimidine with piperidine and formaldehyde in the presence of hydrochloric acid.", "Starting Materials": [ "2,4,6-trimethylpyrimidine", "piperidine", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "Add 2,4,6-trimethylpyrimidine to a reaction flask", "Add piperidine and formaldehyde to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry it under vacuum", "Recrystallize the solid from ethanol to obtain 4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride" ] }

CAS RN

2470440-78-7

Product Name

4,6-dimethyl-2-[(piperidin-3-yl)methyl]pyrimidine hydrochloride

Molecular Formula

C12H20ClN3

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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